molecular formula C26H27N5OS B11973879 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11973879
M. Wt: 457.6 g/mol
InChI Key: JVINGLCZQCEXID-JVWAILMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Properties

Molecular Formula

C26H27N5OS

Molecular Weight

457.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H27N5OS/c1-19-8-10-21(11-9-19)17-31-24-7-5-4-6-23(24)28-26(31)33-18-25(32)29-27-16-20-12-14-22(15-13-20)30(2)3/h4-16H,17-18H2,1-3H3,(H,29,32)/b27-16+

InChI Key

JVINGLCZQCEXID-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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